molecular formula C9H6BrNO4S3 B15228732 Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate

Cat. No.: B15228732
M. Wt: 368.3 g/mol
InChI Key: ODFVAQGQANGMJO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .

Scientific Research Applications

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular processes . These interactions can lead to the modulation of biological pathways, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a thiophene ring, and a carboxylate ester group. Similar compounds include:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H6BrNO4S3

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 4-bromo-2-thiophen-2-ylsulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H6BrNO4S3/c1-15-8(12)6-7(10)11-9(17-6)18(13,14)5-3-2-4-16-5/h2-4H,1H3

InChI Key

ODFVAQGQANGMJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=CS2)Br

Origin of Product

United States

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